molecular formula C7H7NO4 B1431590 Oxo(3-pyridinyl)acetic acid hydrate CAS No. 1559061-98-1

Oxo(3-pyridinyl)acetic acid hydrate

Cat. No.: B1431590
CAS No.: 1559061-98-1
M. Wt: 169.13 g/mol
InChI Key: GNDNPUBMTUJXDE-UHFFFAOYSA-N
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Description

Oxo(3-pyridinyl)acetic acid hydrate is a chemical compound with the molecular formula C7H5NO3. It is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of a pyridinyl group attached to an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxo(3-pyridinyl)acetic acid hydrate can be synthesized through several methods, including the oxidation of 3-pyridinylacetic acid. The reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under controlled conditions to ensure the formation of the oxo group.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar oxidation reactions but with more efficient catalysts and optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques are employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: Oxo(3-pyridinyl)acetic acid hydrate undergoes various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce more complex derivatives.

  • Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

  • Substitution: The pyridinyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Aqueous ammonia, halides

Major Products Formed:

  • Oxidation Products: Higher oxo derivatives

  • Reduction Products: Hydroxyl derivatives

  • Substitution Products: N-substituted pyridinyl derivatives

Scientific Research Applications

Oxo(3-pyridinyl)acetic acid hydrate has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific biological pathways.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which oxo(3-pyridinyl)acetic acid hydrate exerts its effects involves its interaction with specific molecular targets and pathways. The oxo group can act as an electrophile, reacting with nucleophiles in biological systems. The pyridinyl group can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Oxo(3-pyridinyl)acetic acid hydrate is similar to other pyridine derivatives such as 3-oxo-N-(3-pyridinyl)butanamide and methyl 3-oxo-3-(pyridin-2-yl)propanoate. it is unique in its specific structure and reactivity. The presence of the oxo group and the specific position of the pyridinyl group contribute to its distinct chemical properties and applications.

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Properties

IUPAC Name

2-oxo-2-pyridin-3-ylacetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3.H2O/c9-6(7(10)11)5-2-1-3-8-4-5;/h1-4H,(H,10,11);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDNPUBMTUJXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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